Cas no 1005296-03-6 (N-(4-chlorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide)
![N-(4-chlorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide structure](https://ja.kuujia.com/scimg/cas/1005296-03-6x500.png)
N-(4-chlorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1,8-Naphthyridine-3-carboxamide, N-(4-chlorophenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydro-2-oxo-
- N-(4-chlorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
-
- インチ: 1S/C22H15ClFN3O2/c23-16-7-9-17(10-8-16)26-21(28)18-12-14-5-3-11-25-20(14)27(22(18)29)13-15-4-1-2-6-19(15)24/h1-12H,13H2,(H,26,28)
- InChIKey: ADAREFCHWKONKF-UHFFFAOYSA-N
- ほほえんだ: N1(CC2=CC=CC=C2F)C2C(=CC=CN=2)C=C(C(NC2=CC=C(Cl)C=C2)=O)C1=O
N-(4-chlorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2752-1515-4mg |
N-(4-chlorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide |
1005296-03-6 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2752-1515-2μmol |
N-(4-chlorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide |
1005296-03-6 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2752-1515-10μmol |
N-(4-chlorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide |
1005296-03-6 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2752-1515-1mg |
N-(4-chlorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide |
1005296-03-6 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2752-1515-5mg |
N-(4-chlorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide |
1005296-03-6 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2752-1515-2mg |
N-(4-chlorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide |
1005296-03-6 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2752-1515-5μmol |
N-(4-chlorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide |
1005296-03-6 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2752-1515-3mg |
N-(4-chlorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide |
1005296-03-6 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2752-1515-10mg |
N-(4-chlorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide |
1005296-03-6 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-(4-chlorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide 関連文献
-
1. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
N-(4-chlorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamideに関する追加情報
Introduction to N-(4-chlorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS No. 1005296-03-6)
N-(4-chlorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 1005296-03-6, belongs to the class of naphthyridine derivatives, which are known for their broad spectrum of biological activities. The presence of both chloro and fluoro substituents in its molecular structure enhances its potential as a pharmacophore, making it a valuable candidate for further exploration in drug discovery and development.
The structural framework of N-(4-chlorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide incorporates several key features that contribute to its pharmacological relevance. The naphthyridine core provides a rigid bicyclic system that can interact favorably with biological targets, while the amide functionality at the 3-position offers a site for further derivatization and optimization. Additionally, the chloro and fluoro groups introduce electronic and steric effects that can modulate the compound's binding affinity and selectivity.
In recent years, there has been a growing interest in developing novel therapeutic agents based on naphthyridine derivatives due to their demonstrated efficacy in various pharmacological contexts. For instance, studies have shown that naphthyridines exhibit inhibitory activity against enzymes such as dihydrofolate reductase (DHFR) and topoisomerases, which are crucial targets in cancer therapy. The compound N-(4-chlorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has been investigated for its potential to disrupt these enzymatic pathways, thereby offering a promising lead for the development of new anticancer drugs.
Moreover, the introduction of fluorine atoms into pharmaceutical molecules has been widely recognized for its ability to enhance metabolic stability and binding affinity. The presence of a fluoro group in the phenyl ring of N-(4-chlorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is particularly noteworthy, as it can improve the compound's bioavailability and duration of action. This feature is especially relevant in the context of drug design, where optimizing pharmacokinetic properties is essential for achieving therapeutic efficacy.
The synthesis of N-(4-chlorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic steps include condensation reactions to form the naphthyridine core, followed by functional group modifications such as chlorination and fluorination. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to introduce the (2-fluorophenyl)methyl group efficiently. These synthetic strategies highlight the compound's complexity and the expertise required to produce it in a scalable manner.
In terms of biological evaluation, N-(4-chlorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has been subjected to various in vitro assays to assess its potential therapeutic applications. Preliminary results indicate that the compound exhibits significant inhibitory activity against certain kinases and proteases involved in cancer progression. Additionally, its interaction with DNA replication and repair mechanisms has been explored, suggesting its potential as an antimetabolite agent. These findings underscore the compound's multifaceted pharmacological profile and its potential utility in addressing complex diseases.
The development of novel pharmaceutical agents often requires interdisciplinary collaboration between chemists, biologists, and clinicians. N-(4-chlorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide exemplifies this collaborative approach through its synthesis by medicinal chemists and subsequent biological testing by researchers specializing in drug discovery. Such collaborations are essential for translating laboratory findings into clinical applications that can benefit patients worldwide.
The future direction of research on N-(4-chlorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide includes further optimization of its chemical structure to enhance its pharmacological properties. This may involve exploring different substituents or modifying existing functional groups to improve potency, selectivity, and solubility. Additionally, preclinical studies are necessary to evaluate its safety profile and pharmacokinetic behavior before considering human clinical trials.
In conclusion,N-(4-chlorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxxo - 012 - dihydro - 18 - naph thy rid ine - 33 - car box am ide (CAS No .1005296 - 03 - 6) is a structurally complex and biologically active compound with significant potential in pharmaceutical applications . Its unique combination of substituents makes it an attractive candidate for further exploration , particularly in oncology . As research continues , this compound holds promise for contributing to the development of novel therapeutic agents that can address unmet medical needs . p >
1005296-03-6 (N-(4-chlorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide) 関連製品
- 15095-70-2(2-(dimethylamino)ethyl(2-phenylethyl)amine)
- 27871-89-2(Methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate)
- 2287283-47-8(1-(2,4-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane)
- 1261744-48-2(Methyl 2'-(trifluoromethoxy)-5-(trifluoromethyl)biphenyl-2-carboxylate)
- 941898-21-1(7-(3,4-dimethoxyphenyl)-2-methyl-5-(3-methylphenyl)methyl-4H,5H-1,3thiazolo4,5-dpyridazin-4-one)
- 1803585-80-9(methyl (2,6-difluoropyridin-3-yl)carbamoylformate)
- 1394346-20-3(Dimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide)
- 68158-36-1(4(1H)-Quinolinone, 3-bromo-)
- 469-32-9(Hamamelitannin)
- 1807095-66-4(Ethyl 5-aminomethyl-2-cyano-4-(trifluoromethyl)phenylacetate)




